molecular formula C15H14ClN3O2S B2548445 3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea CAS No. 866014-55-3

3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea

Cat. No.: B2548445
CAS No.: 866014-55-3
M. Wt: 335.81
InChI Key: MOQYBKMMUWFXEH-UHFFFAOYSA-N
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Description

Thiourea derivatives are a versatile class of compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their diverse biological and physicochemical properties . The compound 3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea features a unique structure combining a 2-chloropyridin-3-yl moiety and a 4-methoxyphenyl acetyl group. These substituents confer distinct electronic and steric characteristics:

  • The 4-methoxyphenyl acetyl group provides electron-donating methoxy substituents, improving solubility and influencing molecular planarity through intramolecular hydrogen bonding .

This compound’s structural complexity positions it as a candidate for herbicidal, antimicrobial, or anticancer applications, leveraging the known activities of thiourea derivatives .

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-21-11-6-4-10(5-7-11)9-13(20)19-15(22)18-12-3-2-8-17-14(12)16/h2-8H,9H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQYBKMMUWFXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea typically involves the reaction of 2-chloropyridine-3-amine with 2-(4-methoxyphenyl)acetyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea
  • Molecular Formula : C13H12ClN3OS
  • Molecular Weight : 281.77 g/mol
  • CAS Number : 12450092

Antimicrobial Activity

Research has shown that thiourea derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus8 µg/mLHigh
Enterococcus faecium16 µg/mLModerate
Candida auris4 µg/mLHigh
Escherichia coli>64 µg/mLNo activity

The compound demonstrated particularly strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant strains of Candida species, indicating its potential as an antimicrobial agent .

Case Studies

Several studies have been conducted to assess the efficacy of thiourea derivatives in clinical settings, focusing on their antimicrobial properties:

  • Study on Methicillin-resistant Staphylococcus aureus (MRSA) :
    • This study evaluated the potency of the compound against MRSA strains, finding it effective with a low MIC value.
  • Fungal Infections :
    • A study demonstrated the compound's effectiveness against drug-resistant Candida strains, outperforming traditional antifungal agents like fluconazole.

Synthesis of the Compound

The synthesis of This compound typically involves the reaction of appropriate isothiocyanates with amines or other nucleophiles. The process can be optimized by varying reaction conditions such as temperature and solvent to enhance yield and purity.

Mechanism of Action

The mechanism of action of 3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific biological context and target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Properties/Activities References
This compound C₁₅H₁₃ClN₃O₂S 2-Chloropyridin-3-yl, 4-methoxyphenyl acetyl Potential herbicidal/antimicrobial activity; enhanced solubility due to methoxy group
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea C₁₅H₁₈F₅N₃S Perfluorophenyl, dimethylamino cyclohexyl High lipophilicity; possible use in metal chelation or catalysis
3-Acetyl-1-(4-methylphenyl)thiourea C₁₀H₁₂N₂OS 4-Methylphenyl, acetyl Antifungal activity; planar conformation with intermolecular N–H⋯S hydrogen bonds
1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea C₁₆H₁₉FN₄OS 4-Ethoxy-3-fluoropyridin-2-yl, 5-methylpyridin-2-yl Fluorine-enhanced bioavailability; ethoxy group improves metabolic stability
1-(4-Acetylphenyl)-3-butyrylthiourea C₁₃H₁₆N₂O₂S 4-Acetylphenyl, butyryl Herbicidal activity; planar structure with strong intramolecular N–H⋯O hydrogen bonding

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. Methoxy groups (e.g., in 4-methoxyphenyl acetyl) increase solubility and may reduce cytotoxicity, as seen in related agrochemicals .
  • Halogen Effects :
    • Fluorine in 1-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea () enhances metabolic stability and binding specificity compared to chlorine, though chlorine’s larger atomic radius may improve steric interactions .

Structural Conformations and Hydrogen Bonding

  • Planarity and Hydrogen Bonding :
    • The target compound’s acetyl and pyridine groups likely promote planarity, similar to 1-(4-acetylphenyl)-3-butyrylthiourea , which forms intramolecular N–H⋯O bonds critical for stability .
    • In contrast, 3-acetyl-1-(4-methylphenyl)thiourea exhibits antipodal conformations of N–H bonds, influencing crystal packing via N–H⋯S interactions .

Biological Activity

3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Thiourea compounds are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its chemical formula C13H12ClN3OSC_{13}H_{12}ClN_{3}OS. The structural features include:

  • A chloropyridine moiety that may enhance biological interactions.
  • An acetyl group attached to a methoxyphenyl ring, which contributes to its lipophilicity and potential bioactivity.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain thiourea compounds demonstrate effective inhibition against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli135
Novel Thiourea DerivativeS. aureus31

The minimum inhibitory concentration (MIC) values suggest that the compound's structure allows it to interact effectively with bacterial cell walls, possibly through protonation of the thiourea moiety, enhancing its activity against Gram-negative bacteria like E. coli .

Anticancer Activity

Thiourea derivatives have also been explored for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation effectively:

  • Cytotoxicity Assays : The compound demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating promising anticancer potential .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of angiogenesis and modulation of signaling pathways involved in tumor growth .

Case Studies

  • Synthesis and Evaluation : A study synthesized various thiourea derivatives, including the target compound, and evaluated their biological activities using standard microbiological protocols. The results indicated that modifications in the thiourea structure significantly influenced antibacterial potency .
  • Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to target enzymes involved in bacterial metabolism, further supporting its potential as an antibacterial agent .

Q & A

Q. What are the optimal synthetic routes for 3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via condensation of 2-(4-methoxyphenyl)acetyl chloride with 3-(2-chloropyridin-3-yl)thiourea precursors. Key steps include:
  • Reagent selection : Use anhydrous acetone as a solvent to minimize side reactions (e.g., hydrolysis of acyl chloride intermediates) .
  • Stoichiometric control : Maintain a 1:1 molar ratio of acyl chloride to thiourea derivatives to avoid over-acylation .
  • Purification : Recrystallization from methanol/dichloromethane (1:10 v/v) yields pure crystals (90% reported for analogous thioureas) .
  • Purity validation : Monitor via HPLC (C18 column, acetonitrile/water gradient) and confirm by 1H^1H NMR (e.g., thiourea NH protons at δ 10–12 ppm) .

Q. How can X-ray crystallography and spectroscopic methods confirm the molecular structure and intramolecular interactions?

  • Methodological Answer :
  • X-ray crystallography : Resolve bond lengths (e.g., C=S ~1.68 Å, C=O ~1.22 Å) and dihedral angles between aromatic rings (e.g., 9.35° in similar thioureas) to confirm planarity and hydrogen bonding (N–H⋯S/O interactions) .
  • Spectroscopy :
  • FTIR : Identify thiourea C=S (1250–1300 cm1^{-1}) and carbonyl C=O (1680–1720 cm1^{-1}) stretches .
  • NMR : Use 13C^{13}C DEPT to distinguish carbonyl carbons (δ 165–175 ppm) and thiocarbonyl carbons (δ 180–185 ppm) .

Advanced Research Questions

Q. What computational modeling approaches predict the reactivity and electronic properties of this thiourea derivative?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. For example, the C=S group in analogous thioureas shows high electrophilicity (LUMO localized here) .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to study solubility and aggregation behavior .
  • Docking studies : Model interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to rationalize antifungal activity .

Q. How can researchers resolve contradictions in biological activity data across experimental models?

  • Methodological Answer :
  • Dose-response standardization : Use MIC (Minimum Inhibitory Concentration) assays for antifungal activity, ensuring consistent inoculum sizes (e.g., 1×1051 \times 10^5 CFU/mL) and solvent controls (DMSO ≤1% v/v) .
  • Model selection : Compare activity in Pyricularia oryzae (rice blast fungus) vs. mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Mechanistic studies : Employ fluorescence quenching assays to verify thiourea-metal binding (e.g., Ni2+^{2+}, Pt2+^{2+}), which may explain variable activity in metal-rich vs. metal-poor environments .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS. Thioureas are prone to hydrolysis at pH >8, so buffer formulations (pH 5–7) are recommended .
  • Protective groups : Introduce tert-butyldimethylsilyl (TBDMS) groups on hydroxyl moieties in precursors to enhance stability during synthesis .

Data Contradiction Analysis

Q. How should discrepancies in reported antifungal efficacy between in vitro and in planta assays be addressed?

  • Methodological Answer :
  • Bioavailability factors : Measure compound permeability using Caco-2 cell monolayers or root uptake assays in Arabidopsis thaliana .
  • Metabolite profiling : Use LC-QTOF-MS to identify degradation products (e.g., oxidized thioureas) in plant tissues that may reduce efficacy .
  • Environmental variables : Replicate assays under controlled humidity (70–80%) and light conditions (16h light/8h dark) to minimize variability .

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